An In-depth Technical Guide on the Synthesis and Characterization of Dihydroxy(oxo)vanadium(IV)
An In-depth Technical Guide on the Synthesis and Characterization of Dihydroxy(oxo)vanadium(IV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dihydroxy(oxo)vanadium(IV), more formally known as vanadyl hydroxide or oxovanadium(IV) hydroxide, with the chemical formula VO(OH)₂. This compound is a key intermediate in the aqueous chemistry of vanadium and a precursor to various vanadium oxides. Furthermore, vanadium compounds have garnered significant interest in the field of drug development for their insulin-mimetic and potential anti-cancer properties.[1][2] This guide details the experimental protocols for its synthesis, a summary of its characterization data, and an exploration of its biological relevance.
Synthesis of Dihydroxy(oxo)vanadium(IV)
The synthesis of dihydroxy(oxo)vanadium(IV) is primarily achieved through the controlled hydrolysis of oxovanadium(IV) salts, such as vanadyl sulfate (VOSO₄), in an aqueous solution. The fundamental principle involves increasing the pH of the solution to induce the precipitation of VO(OH)₂.
Experimental Protocol: Hydrolysis of Vanadyl Sulfate
This protocol outlines a common method for the laboratory-scale synthesis of dihydroxy(oxo)vanadium(IV).
Materials:
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Vanadyl sulfate hydrate (VOSO₄·xH₂O)
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Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution
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Deionized water
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pH meter
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Magnetic stirrer and stir bar
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Beakers and other standard laboratory glassware
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Filtration apparatus (e.g., Büchner funnel and filter paper)
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Drying oven
Procedure:
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Preparation of Vanadyl Solution: Dissolve a known amount of vanadyl sulfate hydrate in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M. Stir the solution until the salt is completely dissolved. The solution should have a characteristic blue color, indicative of the [VO(H₂O)₅]²⁺ ion.
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Controlled Hydrolysis: While continuously monitoring the pH and stirring the vanadyl sulfate solution, slowly add the 1 M NaOH or NH₄OH solution dropwise.
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Precipitation: As the pH of the solution increases, a precipitate of dihydroxy(oxo)vanadium(IV) will begin to form. The precipitation is generally observed to start at a pH of around 3.5 and is largely complete by a pH of 5-6.[3]
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Isolation of the Product: Once the precipitation is complete, cease the addition of the base. Continue stirring for a short period to ensure complete reaction. Isolate the precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected precipitate several times with deionized water to remove any soluble impurities, such as sodium sulfate or ammonium sulfate.
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Drying: Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition to vanadium oxides. The final product is a solid powder.
Yield: The yield of the reaction is typically high, often exceeding 90%, assuming careful control of the pH and efficient collection of the precipitate.
Characterization of Dihydroxy(oxo)vanadium(IV)
A comprehensive characterization of dihydroxy(oxo)vanadium(IV) is essential to confirm its identity and purity. The following sections detail the key analytical techniques used for this purpose.
Spectroscopic Analysis
2.1.1. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For dihydroxy(oxo)vanadium(IV), the IR spectrum is characterized by the presence of vanadyl (V=O) and hydroxyl (O-H) stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 (broad) | O-H stretching of hydroxyl groups and adsorbed water | [4] |
| ~1630 | H-O-H bending of adsorbed water | [5] |
| ~950 - 1000 | V=O stretching (vanadyl group) | [6][7] |
| ~500 - 700 | V-O stretching | [5] |
2.1.2. UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
The UV-Vis-NIR spectrum of dihydroxy(oxo)vanadium(IV) in the solid state exhibits characteristic d-d electronic transitions of the V⁴⁺ ion.
| Wavelength (nm) | Assignment (d-d transition) | Reference |
| ~523 | ²B₂g → ²A₁g | [8] |
| ~808 | ²B₂g → ²B₁g | [8] |
| ~1200 | ²B₂g → ²E g | [8] |
Thermal Analysis
2.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information about the thermal stability and decomposition of the compound. When heated, dihydroxy(oxo)vanadium(IV) undergoes dehydration and subsequent oxidation.[9][10][11]
| Temperature Range (°C) | Event | Mass Loss (%) |
| < 200 | Loss of adsorbed water | Variable |
| ~200 - 400 | Decomposition of VO(OH)₂ to vanadium oxides (e.g., VO₂) | ~10% (theoretical for 2VO(OH)₂ → V₂O₅ + H₂O) |
The DSC curve would show endothermic peaks corresponding to the dehydration and decomposition processes.
X-ray Diffraction (XRD)
Aqueous Chemistry and Hydrolysis Equilibria
The synthesis of dihydroxy(oxo)vanadium(IV) is intrinsically linked to the hydrolysis of the vanadyl ion (VO²⁺) in aqueous solution. The speciation of vanadium(IV) is highly dependent on the pH of the solution.
The key hydrolysis reactions are:
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VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺
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2VO²⁺ + 2H₂O ⇌ (VO)₂(OH)₂²⁺ + 2H⁺
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VO²⁺ + 2H₂O ⇌ VO(OH)₂(s) + 2H⁺
The solubility product (Ksp) for the precipitation of VO(OH)₂ is given by: Ksp = [VO²⁺][OH⁻]²
The formation of these different species can be visualized in a speciation diagram.
Relevance in Drug Development: Insulin-Mimetic Properties
Vanadium compounds, including oxovanadium species, have been extensively studied for their insulin-mimetic and insulin-enhancing effects, making them potential therapeutic agents for diabetes mellitus.[1][13][14]
Mechanism of Action
The primary mechanism by which vanadium compounds exert their insulin-like effects is through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[1][15] PTPs are enzymes that dephosphorylate and thereby inactivate the insulin receptor and its downstream signaling proteins. By inhibiting PTPs, vanadium compounds maintain the phosphorylated (active) state of key components of the insulin signaling pathway, leading to enhanced glucose uptake and metabolism.
The insulin signaling cascade begins with insulin binding to its receptor, leading to a series of phosphorylation events that ultimately result in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Vanadium compounds enhance this pathway by inhibiting the dephosphorylation of the insulin receptor and its substrates.[13][16]
Conclusion
Dihydroxy(oxo)vanadium(IV) is a fundamentally important compound in vanadium chemistry with a straightforward synthesis based on the controlled hydrolysis of vanadyl salts. Its characterization reveals key spectroscopic and thermal properties that are crucial for its identification and for understanding its transformation into various vanadium oxides. The biological significance of oxovanadium species, particularly their insulin-mimetic properties, continues to drive research into their potential applications in drug development. This guide provides a foundational resource for researchers and professionals working with this versatile vanadium compound.
References
- 1. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Vanadium(IV) oxide - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
